molecular formula C14H12S B14520816 Naphtho[1,2-b]thiophene, 2,3-dimethyl- CAS No. 62615-53-6

Naphtho[1,2-b]thiophene, 2,3-dimethyl-

Cat. No.: B14520816
CAS No.: 62615-53-6
M. Wt: 212.31 g/mol
InChI Key: WJUAPHBQRMRLMG-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Thiophenes (PATs) and their Significance

Polycyclic Aromatic Thiophenes (PATs) are a class of organic compounds that feature multiple fused aromatic rings, where at least one of the rings is a sulfur-containing thiophene (B33073) heterocycle. These molecules are a subset of sulfur-containing polycyclic aromatic hydrocarbons (PAHs) and have garnered significant interest in scientific research. rsc.org The incorporation of a sulfur heteroatom into the rigid, planar π-conjugated backbone of PAHs allows for the fine-tuning of their electronic and physical properties. rsc.org

The significance of PATs stems from their diverse applications, particularly in the field of materials science. Their extended π-systems can facilitate charge transport, making them promising candidates for use as organic semiconductors in electronic devices. rsc.orgmdpi.com Researchers have explored their use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The ability to modify the molecular structure through chemical synthesis provides a pathway to tailor properties like the HOMO/LUMO energy levels and the optical band gap for specific applications. nih.gov

Importance of the Naphtho[1,2-b]thiophene (B13749340) Scaffold

Within the broader class of PATs, the naphthothiophene scaffold, which consists of a naphthalene (B1677914) ring system fused to a thiophene ring, is a key structural motif. This framework forms the core of numerous functional materials. The rigid and planar nature of the naphthothiophene backbone promotes effective intermolecular π-π stacking, a crucial factor for efficient charge mobility in the solid state.

Derivatives of naphthothiophene are actively investigated for their potential in high-performance organic electronics. For instance, copolymers based on naphtho[1,2-b:5,6-b']dithiophene have been developed for use in polymer solar cells. researchgate.net Furthermore, larger, more complex structures containing the naphthothiophene unit, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), have demonstrated exceptionally high field-effect mobility, making them highly promising semiconductors for advanced electronic applications like flexible displays and sensors. acs.orgchemrxiv.org The photophysical properties of these scaffolds are also notable, with some derivatives exhibiting strong fluorescence, suggesting applications in sensing and imaging. nih.govresearchgate.net

Specific Context of Naphtho[1,2-b]thiophene, 2,3-dimethyl- within PATs

Naphtho[1,2-b]thiophene, 2,3-dimethyl- is a specific isomer within the PAT family. It features the naphtho[1,2-b]thiophene core with two methyl groups substituted at the 2- and 3-positions of the thiophene ring. While the broader naphthothiophene scaffold is the subject of extensive research, detailed scientific studies focusing specifically on the 2,3-dimethyl- derivative are not widely available in published literature.

Its chemical identity can be precisely defined by its molecular formula, C₁₄H₁₂S. The addition of the two methyl groups to the parent scaffold would be expected to influence its solubility and solid-state packing, which in turn affects its electronic properties. For comparison, related but distinct compounds such as Naphtho[2,3-b]thiophene (B1219671), 4,9-dimethyl- have been identified and characterized. nist.gov The study of specific isomers like Naphtho[1,2-b]thiophene, 2,3-dimethyl- is essential for building a comprehensive understanding of the structure-property relationships that govern the performance of PATs in various applications.

Data Tables

Table 1: Physicochemical Properties of Selected Naphthothiophene Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Data Type
Naphtho[1,2-b]thiophene, 2,3-dimethyl-Not AvailableC₁₄H₁₂S212.31Calculated
Naphtho[2,3-b]thiophene, 4,9-dimethyl-16587-34-1C₁₄H₁₂S212.31Experimental nist.gov
Benzo[b]naphtho[1,2-d]thiophene (B1207054)205-43-6C₁₆H₁₀S234.32Experimental
Naphtho[2,3-b]thiophene268-77-9C₁₂H₈S184.26Experimental nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62615-53-6

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2,3-dimethylbenzo[g][1]benzothiole

InChI

InChI=1S/C14H12S/c1-9-10(2)15-14-12(9)8-7-11-5-3-4-6-13(11)14/h3-8H,1-2H3

InChI Key

WJUAPHBQRMRLMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC3=CC=CC=C32)C

Origin of Product

United States

Synthetic Methodologies for Naphtho 1,2 B Thiophene and Its Derivatives

General Approaches to the Naphthothiophene Core

The fundamental construction of the naphthothiophene skeleton can be achieved through various foundational reaction types, including intramolecular cyclizations, intermolecular cross-couplings followed by ring closure, and multi-component reactions that assemble the core in a sequential, one-pot fashion.

Cyclization reactions represent a direct approach to forming the fused ring system of naphthothiophenes. These reactions typically involve the formation of one or more rings from a pre-functionalized acyclic or partially cyclic precursor. One such strategy involves the electrophilic cyclization of appropriately designed aromatic acetylenes. This method allows for the regioselective formation of polysubstituted naphthalenes and related fused heterocyclic systems like dibenzothiophenes under mild conditions. nih.gov For instance, arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), leading to substituted naphthalenes. nih.gov Another approach involves the acid-catalyzed cyclization of precursor molecules. For example, the Brønsted acid-catalyzed cyclization of certain diaryl-substituted tertiary alcohols can unexpectedly lead to naphthothiophene derivatives, demonstrating how intramolecular electrophilic aromatic substitution can be harnessed to construct the fused core. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the precursors to naphthothiophenes. A convenient and efficient route to the Naphtho[1,2-b]thiophene (B13749340) core starts from the readily available 2,3-dibromothiophene. acs.org This strategy relies on site-selective Suzuki and Sonogashira coupling reactions to introduce the necessary carbon frameworks, followed by a ring-closing alkyne-carbonyl metathesis (ACM) reaction. acs.org

The process begins with a selective Suzuki coupling at one position of the dibromothiophene, followed by a Sonogashira coupling at the other. The resulting intermediate is then subjected to cyclization conditions, typically using an acid catalyst like p-toluenesulfonic acid (p-TsOH), to afford the final Naphtho[1,2-b]thiophene derivatives in good to excellent yields. acs.org This method's step-economic nature and use of site-selectivity allow for the controlled synthesis of specific regioisomers. acs.org

EntrySubstrate (Starting Material for Cyclization)ProductYield (%)
13-(2-Benzoylphenyl)-2-(phenylethynyl)thiophene4-Benzoylnaphtho[1,2-b]thiophene96
23-(2-(4-Methylbenzoyl)phenyl)-2-(phenylethynyl)thiophene4-(4-Methylbenzoyl)naphtho[1,2-b]thiophene88
33-(2-(4-Methoxybenzoyl)phenyl)-2-(phenylethynyl)thiophene4-(4-Methoxybenzoyl)naphtho[1,2-b]thiophene94
43-(2-(4-Chlorobenzoyl)phenyl)-2-(phenylethynyl)thiophene4-(4-Chlorobenzoyl)naphtho[1,2-b]thiophene92
53-(2-Benzoylphenyl)-2-((4-methylphenyl)ethynyl)thiophene4-Benzoyl-5-methylnaphtho[1,2-b]thiophene95

This table presents the yields for the final alkyne-carbonyl metathesis (ACM) cyclization step in the synthesis of various Naphtho[1,2-b]thiophene derivatives. Data sourced from The Journal of Organic Chemistry. acs.org

Regioselective Synthesis of Naphtho[1,2-b]thiophene Isomers

Achieving regiochemical control is critical when multiple isomers of a fused ring system can be formed. For naphthothiophenes, specific strategies have been developed to selectively synthesize the [1,2-b] isomer over other possibilities, such as the [2,1-b] isomer.

The photocyclization of styrylthiophenes provides a valuable and regioselective route to naphthothiophenes. The specific isomer obtained is dependent on the substitution pattern of the starting styrylthiophene. nih.govacs.org Specifically, the photocyclization of 3-styrylthiophene (B428788) derivatives leads exclusively to the Naphtho[1,2-b]thiophene ring system. nih.govacs.org This reaction proceeds through an excited state, leading to an electrocyclization that forms the new six-membered ring. nih.govacs.org

Theoretical studies using density functional theory (DFT) have confirmed that for 3-styrylthiophene precursors, the formation of the Naphtho[1,2-b]thiophene fusion is mechanistically sound, while the pathway to the alternative Naphtho[1,2-c] isomer is not favored. nih.govacs.org This high degree of regioselectivity makes photocyclization a powerful tool for the unambiguous synthesis of the desired isomer, which is crucial for applications where the precise topology of the sulfur atom is important. nih.govacs.org

Transition metals, particularly gold and palladium, catalyze powerful cascade reactions that can construct complex polycyclic aromatic systems from simple acyclic precursors. acs.orgnih.gov These annulation and cyclization reactions often involve the activation of C-H or C-X bonds to form the fused ring structure. For example, gold- or palladium-catalyzed intramolecular cascade cyclizations of aryldiynes can be used to generate halogenated benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. acs.orgnih.gov

In a typical reaction, a substrate such as 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisole can be treated with a gold catalyst to initiate a cascade of cyclizations, ultimately forming the complex fused thiophene (B33073) product. nih.gov Similarly, palladium catalysts can be used to generate related structures. acs.org These methods are highly valuable for creating functionalized naphthothiophene cores that can be further modified for various applications. nih.gov

Lewis Acid-Catalyzed Cascade Reactions

Lewis acid-catalyzed reactions provide an efficient pathway for the construction of complex polycyclic aromatic compounds, including naphthothiophenes. These reactions often proceed through a cascade mechanism, where a series of bond-forming events occur in a single operation, leading to the rapid assembly of the target molecule from simpler precursors.

One relevant approach involves the benz-annulation of thiophenes using a four-carbon synthon, such as 2,5-dimethoxytetrahydrofuran, in the presence of a Lewis acid or a Brønsted acid. While not explicitly detailed for 2,3-dimethyl-Naphtho[1,2-b]thiophene, the general strategy involves the reaction of a substituted thiophene with the synthon to build the naphthalene (B1677914) ring system. For the synthesis of the target compound, this would conceptually involve a suitably substituted thiophene that could undergo annulation to form the desired naphthothiophene core.

The mechanism of such reactions typically involves the Lewis acid activation of the synthon, followed by an electrophilic attack on the electron-rich thiophene ring. Subsequent cyclization and aromatization steps lead to the formation of the fused ring system. The choice of Lewis acid can be critical, with common examples including zinc bromide (ZnBr₂) and tin(IV) chloride (SnCl₄). acs.org

Table 1: Examples of Lewis Acids in Annulation Reactions

Lewis AcidSubstrateProductReference
ZnBr₂ThiopheneDibenzothiophene acs.org
SnCl₄ThiopheneDibenzothiophene acs.org

This table illustrates the application of different Lewis acids in the synthesis of fused thiophene systems, a principle that can be extended to the synthesis of naphthothiophenes.

One-Pot Synthetic Routes

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste generation, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of substituted benzo[b]thiophenes, which can be conceptually adapted for the preparation of 2,3-dimethyl-Naphtho[1,2-b]thiophene. nih.govmorressier.com

A notable one-pot strategy involves the iodine-mediated successive cyclization-alkylation of 2-alkynylthioanisoles. nih.gov In this approach, an appropriately substituted naphthalene precursor bearing an alkynylthioether moiety could serve as the starting material. The iodine acts as both an electrophile to initiate the cyclization and as a catalyst for the subsequent introduction of substituents. To achieve the desired 2,3-dimethyl substitution, the reaction could potentially be designed to incorporate methyl groups during the cascade.

Another versatile one-pot method is the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-mercaptophenyl ketones and activated alkyl bromides. This reaction proceeds in the presence of a base like sodium hydride. Extrapolating this to the target molecule, a 1-mercapto-2-naphthyl methyl ketone could be reacted with a suitable electrophile to construct the thiophene ring with the desired dimethyl substitution pattern.

Table 2: Key Features of One-Pot Syntheses for Thiophene Derivatives

MethodKey ReagentsAdvantagesPotential Application
Iodine-mediated cyclization-alkylationIodine, 1,3-dicarbonyl compoundsGreen, atom-economical, mild conditionsSynthesis of functionalized 2,3-disubstituted naphthothiophenes
Base-mediated condensationSodium hydride, activated alkyl bromidesReadily available starting materials, simple manipulationsDirect synthesis of 2,3-dialkylnaphthothiophenes

Synthesis of Substituted Naphtho[1,2-b]thiophene Analogues

Introduction of Alkyl and Aryl Substituents

The functionalization of the Naphtho[1,2-b]thiophene core through the introduction of alkyl and aryl substituents is crucial for tuning its electronic and physical properties. Electrophilic substitution reactions are a primary method for achieving this.

Studies on the parent Naphtho[1,2-b]thiophene have shown that electrophilic attack, such as bromination, formylation, and acetylation, predominantly occurs at the 2-position of the thiophene ring. rsc.org However, in the case of 2,3-dimethyl-Naphtho[1,2-b]thiophene, these positions are already occupied. Research has demonstrated that for 2,3-dimethylnaphtho[1,2-b]thiophene, electrophilic substitution, including bromination and acetylation, takes place at the 5-position on the naphthalene ring. rsc.org This highlights a shift in reactivity due to the presence of the methyl groups on the thiophene moiety.

Table 3: Electrophilic Substitution of Naphtho[1,2-b]thiophene Derivatives

SubstrateReagentPosition of SubstitutionReference
Naphtho[1,2-b]thiopheneBromine2-position rsc.org
Naphtho[1,2-b]thiopheneAcetic Anhydride2-position rsc.org
2,3-Dimethylnaphtho[1,2-b]thiopheneBromine5-position rsc.org
2,3-Dimethylnaphtho[1,2-b]thiopheneAcetyl Chloride5-position rsc.org

Derivatization for Functional Group Incorporation (e.g., Dioxonaphthothiophene Sulfones)

The incorporation of functional groups, such as sulfones, can significantly alter the properties of the Naphtho[1,2-b]thiophene system. The oxidation of the sulfur atom in the thiophene ring to a sulfone (S,S-dioxide) is a common derivatization. This transformation converts the electron-rich thiophene ring into an electron-poor system, which can have profound effects on the molecule's electronic and photophysical characteristics.

The synthesis of Naphtho[1,2-b]thiophene-S,S-dioxides can be achieved through the oxidation of the parent heterocycle. While specific conditions for the 2,3-dimethyl derivative are not extensively detailed in the provided search results, general methods for the oxidation of thiophenes to their corresponding sulfones are well-established. These methods often employ oxidizing agents such as hydrogen peroxide in the presence of a catalyst or peroxy acids. mdpi.org For instance, the oxidation of thiophenes can be carried out using meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid like boron trifluoride etherate to prevent over-oxidation to the S,S-dioxide if the S-oxide is desired. mdpi.org To obtain the sulfone, stronger oxidizing conditions or the absence of such acid additives would be employed. The biomimetic synthesis of benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides has also been reported, which involves a Diels-Alder dimerization of benzothiophene (B83047) S-oxides. nih.gov

Table 4: Common Oxidizing Agents for Thiophene Oxidation

Oxidizing AgentProductComments
meta-Chloroperoxybenzoic acid (m-CPBA)Thiophene-S-oxide or Thiophene-S,S-dioxideProduct depends on reaction conditions and stoichiometry.
Hydrogen Peroxide (H₂O₂)Thiophene-S,S-dioxideOften used with a catalyst.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Naphtho[1,2-b]thiophene (B13749340), 2,3-dimethyl-, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural assignment.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the naphtho and thiophene (B33073) rings, as well as sharp singlets for the two methyl groups at the 2- and 3-positions. The chemical shifts and coupling constants of the aromatic protons would allow for the definitive assignment of their positions on the fused ring system.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. This would include the carbons of the methyl groups, the quaternary carbons of the thiophene ring to which the methyl groups are attached, the other carbons of the thiophene and naphthalene (B1677914) rings, and the carbons at the ring junctions.

A hypothetical data table for the expected NMR signals is presented below:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
Aromatic ProtonsH4-H9Aromatic CarbonsC4-C9, Ring Junctions
Methyl Protons2-CH₃, 3-CH₃Thiophene CarbonsC2, C3, Thiophene Ring Junctions
Methyl Carbons2-CH₃, 3-CH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. For Naphtho[1,2-b]thiophene, 2,3-dimethyl-, HRMS would be used to confirm its molecular formula of C₁₄H₁₂S. The experimentally measured exact mass would be compared to the theoretically calculated mass, with a very small mass error providing strong evidence for the correct molecular formula.

HRMS Data
Molecular Formula C₁₄H₁₂S
Calculated Exact Mass [Value]
Measured Exact Mass [Value]
Mass Error (ppm) [Value]

Analysis of Electronic Absorption Characteristics using UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated aromatic systems. The UV-Vis spectrum of Naphtho[1,2-b]thiophene, 2,3-dimethyl- would be expected to show characteristic absorption bands corresponding to π-π* transitions within the extended aromatic system. The positions of the absorption maxima (λmax) and the molar extinction coefficients (ε) would be key parameters in describing its electronic absorption properties.

UV-Vis Spectroscopy Data
Solvent [Solvent]
λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
[Value 1][Value 1]
[Value 2][Value 2]
[Value 3][Value 3]

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. A single-crystal X-ray diffraction study of Naphtho[1,2-b]thiophene, 2,3-dimethyl- would unequivocally confirm its molecular structure and provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This technique would provide the ultimate proof of the connectivity and stereochemistry of the molecule.

X-ray Crystallography Data
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
Unit Cell Dimensions a = [Å], b = [Å], c = [Å], α = [°], β = [°], γ = [°]
Key Bond Lengths (Å) C-C, C-S, C-H
**Key Bond Angles (°) **C-C-C, C-S-C

Theoretical and Computational Investigations of Naphtho 1,2 B Thiophene Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com Its time-dependent extension, TD-DFT, is particularly adept at describing excited-state properties and, consequently, spectroscopic behavior. mdpi.comresearchgate.net

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. arxiv.orgyoutube.com For conjugated systems like naphthothiophenes, the planarity of the molecule is a critical factor influencing its electronic properties. DFT calculations are routinely used to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. researchgate.net

In related heterohelicene molecules containing a thiophene (B33073) ring, computational studies have shown that to accommodate a helical twist, carbon-carbon bonds in the interior of the helix are longer and possess more sp3 character than typical sp² bonds. researchgate.net For Naphtho[1,2-b]thiophene (B13749340), 2,3-dimethyl-, the fused ring system is expected to be largely planar. However, the addition of the two methyl groups may introduce slight steric strain, potentially causing minor out-of-plane distortions. A DFT geometry optimization would precisely quantify these structural parameters. Studies on similar molecules often employ functionals like B3LYP with basis sets such as 6-31G** to achieve a balance between accuracy and computational cost, yielding optimized geometries that are in good agreement with experimental crystal structures where available. researchgate.netnih.gov

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. libretexts.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com

For thiophene-based π-conjugated systems, the HOMO is typically a π-orbital delocalized across the aromatic framework, and the LUMO is a corresponding π*-orbital. DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. researchgate.net In studies of naphthodithienothiophene, a more extended system, DFT calculations revealed that increasing π-conjugation by adding more fused rings leads to a smaller HOMO-LUMO gap. researchgate.net For Naphtho[1,2-b]thiophene, 2,3-dimethyl-, the HOMO and LUMO would be expected to be delocalized over the entire naphthothiophene core. The electron-donating methyl groups would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted Naphtho[1,2-b]thiophene.

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene-Based Systems

Compound Family HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Thiophene Sulfonamide Derivatives mdpi.com -6.5 to -7.5 -1.0 to -2.5 3.44 to 4.65
Fused Thiophene Semiconductors researchgate.net -5.0 to -5.5 -2.5 to -3.0 ~2.0 to 2.5

Note: The values in this table are illustrative and derived from studies on related classes of compounds. The exact values for Naphtho[1,2-b]thiophene, 2,3-dimethyl- would require specific calculations.

TD-DFT is a powerful tool for simulating UV-visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comssrn.com These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which corresponds to the intensity of the absorption bands. researchgate.net

The simulated spectra are often in good agreement with experimental results. researchgate.netmdpi.com For polycyclic aromatic hydrocarbons (PAHs), TD-DFT calculations have been used to interpret and assign the complex absorption features observed experimentally. mdpi.comresearchgate.net In a study on new styryl-thiophene and naphtho-thiophene benzylamines, TD-DFT calculations using the CAM-B3LYP functional successfully predicted the UV-Vis spectra. mdpi.com The primary electronic transitions in such systems are typically π → π* transitions. For Naphtho[1,2-b]thiophene, 2,3-dimethyl-, TD-DFT would be expected to predict strong absorptions in the UV region, characteristic of its extended π-conjugated system.

Charge Transport Characteristics and Reorganization Energies

Thiophene-based molecules are of significant interest for their potential use in organic semiconductor devices, such as organic field-effect transistors (OFETs). nih.gov A key factor governing the performance of these materials is their ability to transport charge (holes or electrons). Computational methods, particularly DFT, are vital for predicting the charge transport properties of these materials at a molecular level.

One of the most important parameters is the reorganization energy (λ). This is the energy required for the geometry of a molecule and its surrounding environment to relax after a charge is added or removed. acs.org It is composed of two parts: the internal reorganization energy (related to changes in the molecule's own geometry) and the external reorganization energy (related to the surrounding medium). Lower reorganization energies are desirable for efficient charge transport, as they correspond to a lower barrier for charge hopping between adjacent molecules. scielo.br

DFT calculations can be used to compute the internal reorganization energy for both hole (λh) and electron (λe) transport by optimizing the geometries of the neutral, cationic, and anionic states of the molecule. researchgate.netscielo.br Studies on fused thiophene semiconductors have shown that molecular structure, including the nature of substituents and the extent of conjugation, significantly impacts reorganization energy. researchgate.net For Naphtho[1,2-b]thiophene, 2,3-dimethyl-, its rigid, planar aromatic core would likely be conducive to good charge transport, although specific calculations would be needed to determine its reorganization energy and predict whether it would be a better p-type (hole-transporting) or n-type (electron-transporting) material. scielo.br

Mechanistic Studies of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. nih.gov For aromatic systems like naphthothiophenes, a common and important class of reactions is electrophilic aromatic substitution. scienceinfo.commasterorganicchemistry.com

DFT calculations can be used to model the reaction pathway of an electrophile attacking the aromatic ring. researchgate.net This involves locating the transition state structure and calculating its energy, which determines the activation barrier for the reaction. By comparing the activation energies for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted. researchgate.net For thiophene and benzothiophene (B83047), it is well-established that electrophilic substitution preferentially occurs at the position alpha to the sulfur atom. researchgate.netacs.org In the case of Naphtho[1,2-b]thiophene, 2,3-dimethyl-, the presence of the fused benzene (B151609) ring and the two methyl groups would influence the electron density distribution and thus the preferred site of electrophilic attack. A mechanistic study using DFT would involve calculating the energies of the possible carbocation intermediates (sigma complexes) to determine the most stable pathway. scienceinfo.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Environmental and Biological Potentials

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity (e.g., toxicity). researchgate.net These models are used to predict the properties of new or untested chemicals based on the properties of known compounds. PASHs, including naphthothiophenes, are components of crude oil and other fossil fuels and are considered environmental contaminants. researchgate.netnih.govnih.gov

QSAR studies for the ecotoxicity of PAHs and related heterocyclic compounds often use molecular descriptors that can be calculated computationally. nih.gov These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties, and hydrophobicity (log P). For example, the photoinduced toxicity of PAHs has been successfully modeled using QSAR approaches. researchgate.net The genotoxicity and carcinogenic effects of some PAH derivatives can be greater than those of the parent compounds. mdpi.com While specific QSAR models for Naphtho[1,2-b]thiophene, 2,3-dimethyl- are not available, its structural similarity to other PASHs allows its potential environmental impact to be estimated. researchgate.netmdpi.com Computational descriptors for this molecule could be generated and inputted into existing QSAR models for PASHs to predict its toxicity, persistence, and bioaccumulation potential.

Chemical Reactivity and Transformations of the Naphtho 1,2 B Thiophene Core

Electrophilic Aromatic Substitution Reactions (e.g., Bromination, Nitration)

The fused Naphtho[1,2-b]thiophene (B13749340) system is susceptible to electrophilic attack, with the substitution pattern being highly dependent on the nature of the electrophile and the existing substituents on the ring. The presence of the activating dimethyl groups on the thiophene (B33073) ring directs incoming electrophiles to specific positions.

Bromination and Acetylation:

Research has shown that the electrophilic substitution of 2,3-dimethylnaphtho[1,2-b]thiophene, such as in bromination and acetylation reactions, occurs preferentially at the 5-position of the naphtho[1,2-b]thiophene core. rsc.org This regioselectivity is attributed to the electronic directing effects of the dimethyl-substituted thiophene ring, which activates the adjacent position on the naphthalene (B1677914) ring system for electrophilic attack.

Nitration:

While direct nitration studies on 2,3-dimethylnaphtho[1,2-b]thiophene are not extensively detailed, investigations on related methylated naphtho[1,2-b]thiophenes provide valuable insights. For instance, the nitration of 2-methylnaphtho[1,2-b]thiophene yields primarily the 5-nitro derivative, alongside a minor product resulting from addition to the thiophene ring. rsc.org In contrast, nitration of the 3-methyl isomer produces a mixture of the 2- and 5-nitro derivatives. rsc.org These findings suggest that the nitration of 2,3-dimethylnaphtho[1,2-b]thiophene would likely also lead to substitution on the naphthalene ring, potentially at the 5-position, although the precise outcome would be influenced by the combined directing effects of the two methyl groups.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Naphtho[1,2-b]thiophene Derivatives

Starting Material Reagent Position of Substitution Reference
2,3-Dimethylnaphtho[1,2-b]thiophene Bromine 5-position rsc.org
2,3-Dimethylnaphtho[1,2-b]thiophene Acetylating Agent 5-position rsc.org
2-Methylnaphtho[1,2-b]thiophene Nitrating Agent Mainly 5-position rsc.org
3-Methylnaphtho[1,2-b]thiophene Nitrating Agent 2- and 5-positions rsc.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the Naphtho[1,2-b]thiophene core is generally challenging due to the electron-rich nature of the heterocyclic system. Such reactions typically necessitate the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in 2,3-dimethylnaphtho[1,2-b]thiophene.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity. For SNAr to proceed, the aromatic ring must be rendered sufficiently electron-deficient. In the absence of activating groups, the high electron density of the thiophene and naphthalene rings in 2,3-dimethylnaphtho[1,2-b]thiophene makes it a poor substrate for this type of transformation under standard conditions.

Oxidative and Reductive Transformations

Oxidative Transformations:

The sulfur atom in the thiophene ring of Naphtho[1,2-b]thiophene, 2,3-dimethyl- is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. The oxidation of thiophene derivatives is a well-established transformation, often employing reagents like hydrogen peroxide. nih.gov The reactivity of the sulfur atom towards oxidation is influenced by the electronic nature of the substituents on the thiophene ring. The electron-donating methyl groups in 2,3-dimethylnaphtho[1,2-b]thiophene would be expected to increase the electron density on the sulfur atom, potentially facilitating its oxidation. The stepwise oxidation would yield Naphtho[1,2-b]thiophene, 2,3-dimethyl- S-oxide and Naphtho[1,2-b]thiophene, 2,3-dimethyl- S,S-dioxide.

Reductive Transformations:

The reduction of the Naphtho[1,2-b]thiophene core can proceed via different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation of the related benzo[b]thiophene has been shown to result in the reduction of the thiophene ring, yielding 2,3-dihydrobenzo[b]thiophene. chemicalbook.com A more drastic reduction, such as the Birch reduction using sodium in liquid ammonia, can lead to the cleavage of the thiophene ring, as observed in the formation of 2-ethylthiophenol from benzo[b]thiophene. chemicalbook.com By analogy, the reduction of Naphtho[1,2-b]thiophene, 2,3-dimethyl- could potentially lead to the saturation of the thiophene ring or, under harsher conditions, its ring-opening.

Derivatization Strategies for Functional Materials and Pharmaceutical Scaffolds

The Naphtho[1,2-b]thiophene scaffold is a promising building block for the development of novel functional materials and pharmaceutical agents due to its extended π-conjugated system and inherent heteroaromatic nature.

Functional Materials:

Derivatives of fused thiophene systems, such as dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), have garnered significant interest as organic semiconductors for applications in organic field-effect transistors (OFETs). researchgate.netnih.gov These materials exhibit excellent charge transport properties and environmental stability. The functionalization of the Naphtho[1,2-b]thiophene core, for instance, through the electrophilic substitution reactions discussed in section 5.1, provides a pathway to introduce various substituents. These modifications can be used to tune the electronic properties, solubility, and solid-state packing of the resulting materials, thereby optimizing their performance in electronic devices. For example, the introduction of alkyl or aryl groups can enhance solubility and influence the molecular organization in thin films. mdpi.comresearchgate.net

Pharmaceutical Scaffolds:

Thiophene-containing heterocycles are prevalent motifs in a wide array of medicinally active compounds. espublisher.com The Naphtho[1,2-b]thiophene framework represents a scaffold that can be derivatized to explore new chemical space for drug discovery. For instance, thieno[2,3-b]thiophene (B1266192) derivatives have been investigated as potential inhibitors of EGFR (Epidermal Growth Factor Receptor), which is a target in cancer therapy. nih.gov Furthermore, the synthesis of various substituted naphthothiophene derivatives has been explored for their potential antimicrobial activities. researchgate.net The reactivity of the 2,3-dimethylnaphtho[1,2-b]thiophene core allows for the introduction of diverse functional groups, which could be exploited to generate libraries of compounds for biological screening.

Applications in Materials Science and Organic Electronics

Organic Semiconductors: Design and Performance

The design of novel organic semiconductors is central to the advancement of organic electronic devices. The molecular structure, particularly the degree of π-conjugation and the potential for intermolecular interactions, dictates the material's performance. The naphthothiophene core provides a rigid and planar backbone, which is advantageous for effective π-orbital overlap and, consequently, efficient charge transport. The addition of methyl groups, as in Naphtho[1,2-b]thiophene (B13749340), 2,3-dimethyl-, can influence the material's solubility, molecular packing, and electronic energy levels.

Table 1: Photovoltaic Performance of Selected Naphthodithiophene-Based Solar Cells

Donor Material Core Acceptor Power Conversion Efficiency (PCE)
Naphtho[1,2-b:5,6-b′]dithiophene PC71BM Up to 7.20% shuaigroup.net
Naphtho[2,3-b:6,7-b′]difuran ITIC-4Cl 14.21% polymer.cn

This table presents data for related naphthodithiophene and naphthodifuran derivatives to illustrate the potential of the core structure in OPV applications.

The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor. Materials based on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a larger analogue of the naphthothiophene structure, have shown exceptional performance in OFETs, with high charge carrier mobilities and excellent air stability. researchgate.netresearchgate.netnih.gov The rigid, planar structure of these molecules facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. The introduction of alkyl side chains, including methyl groups, can be a strategy to improve the solubility and processability of these materials without significantly disrupting their favorable packing and charge transport characteristics. nih.gov For example, OFETs based on vacuum-deposited DNTT have demonstrated mobilities as high as 2 cm²/Vs with excellent stability. researchgate.net

Most of the studied naphthothiophene and related fused-ring thiophene (B33073) derivatives exhibit p-type (hole-transporting) behavior. researchgate.net This is attributed to the electron-rich nature of the thiophene ring and the relatively high-lying highest occupied molecular orbital (HOMO) energy levels of these compounds. The development of n-type (electron-transporting) materials based on this core structure is less common but could potentially be achieved through the introduction of strong electron-withdrawing groups to lower the lowest unoccupied molecular orbital (LUMO) energy level.

The charge transport in these crystalline organic semiconductors is often described as "band-like," particularly at low temperatures, indicating a high degree of electronic coupling between adjacent molecules. d-nb.info The charge carrier mobility is a key metric for evaluating the performance of these materials. For instance, derivatives of polymer.cnbenzothieno[3,2-b] polymer.cnbenzothiophene (B83047) (BTBT), which shares structural similarities with naphthothiophene, have achieved remarkably high mobilities, with some reports exceeding 10 cm²/Vs. d-nb.inforsc.org The mobility is highly sensitive to the molecular packing in the solid state, which can be influenced by the nature and position of substituents like methyl groups.

Table 2: Representative Charge Carrier Mobilities of Fused Thiophene Semiconductors

Compound Family Highest Reported Mobility (cm²/Vs)
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) ~3.5 - 8.3 researchgate.netresearchgate.net
2,7-dioctyl polymer.cnbenzothieno[3,2-b]benzothiophene 43 d-nb.info

This table showcases the high mobilities achieved with related fused thiophene systems, indicating the potential for high-performance charge transport in Naphtho[1,2-b]thiophene, 2,3-dimethyl-.

Non-Linear Optical (NLO) Materials

Organic molecules with extended π-conjugation and significant charge asymmetry can exhibit large non-linear optical (NLO) responses. These properties are valuable for applications in optical communications, data storage, and optical switching. The NLO properties of organic materials are governed by their molecular structure, specifically the presence of donor and acceptor groups connected by a π-conjugated bridge. While there is no specific NLO data for Naphtho[1,2-b]thiophene, 2,3-dimethyl-, the core structure could serve as an effective π-linker in NLO chromophores. Theoretical studies on related non-fullerene acceptor molecules have shown that the strategic combination of donor and acceptor moieties with π-linkers can lead to promising NLO properties. nih.gov

Charge-Transfer Complexes

The formation of charge-transfer (CT) complexes is a critical aspect of developing organic conductors and semiconductors. These complexes typically consist of an electron-donating molecule and an electron-accepting molecule. While numerous studies have explored CT complexes of various thiophene derivatives, there is no specific research detailing the behavior of Naphtho[1,2-b]thiophene, 2,3-dimethyl- as either a donor or an acceptor in such complexes. The electron-donating potential of the dimethyl-substituted naphthothiophene core suggests it could form CT complexes with suitable acceptors, but experimental data on complex formation, stoichiometry, and the resulting electronic properties are yet to be reported.

Supramolecular Chemistry and Self-Assembly Potential

Supramolecular chemistry, which focuses on non-covalent interactions, is fundamental to controlling the solid-state packing of organic molecules, a key factor in the performance of electronic devices. The planar structure of the naphthothiophene core, combined with the potential for intermolecular interactions involving the methyl groups, suggests that Naphtho[1,2-b]thiophene, 2,3-dimethyl- could exhibit interesting self-assembly behaviors. However, there are no available studies that investigate its crystal packing, thin-film morphology, or its ability to form ordered supramolecular structures. Such research would be essential to understand its potential for applications where molecular organization is paramount.

Development of Core-Extended Diimides for Electron-Deficient Architectures

Core-extended diimides, particularly those based on naphthalene (B1677914) diimides (NDIs), are a significant class of electron-deficient materials used in n-type organic field-effect transistors (OFETs) and other electronic devices. The fusion of thiophene rings to the NDI core has been shown to create high-performance n-type semiconductors. While the synthesis of diimides from related naphthothiophene isomers has been documented, there is no literature on the synthesis or characterization of a core-extended diimide derived specifically from Naphtho[1,2-b]thiophene, 2,3-dimethyl-. The development of such a molecule would be a novel contribution to the library of electron-deficient materials, but its electronic properties and potential applications remain purely theoretical at this point.

Biological Relevance and Pharmacological Potential Excluding Clinical Trials

Antiproliferative Activity and Anticancer Research

Derivatives of the broader naphthothiophene family have been synthesized and evaluated for their potential as anticancer agents. Research has particularly focused on their ability to inhibit cancer cell growth, interact with DNA secondary structures, and elucidate the relationship between their chemical structure and biological activity.

One area of investigation involves complex derivatives such as symmetrical naphtho[1,2-b:8,7-b']dithiophenes. mdpi.com A series of these compounds were designed as potential G-quadruplex stabilizers and evaluated for their antiproliferative effects against the HeLa human cervical cancer cell line. mdpi.comresearchgate.net Several of these derivatives demonstrated concentration-dependent cytotoxic activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. mdpi.com

Antiproliferative Activity of Naphtho[1,2-b:8,7-b']dithiophene Derivatives against HeLa Cells
CompoundDescriptionGI50 (μM)Reference
Compound 2Ethyl-2,9-dicarboxylate NDT4.1 ± 0.3 mdpi.com
Compound 4bNDT derivative with benzoyl portions3.5 ± 0.5 mdpi.com
Compound 5aNDT derivative with benzoyl portions7.1 ± 0.4 mdpi.com

While these findings highlight the potential of the Naphtho[1,2-b]thiophene (B13749340) core, research on the specific antiproliferative activity of 2,3-dimethyl-naphtho[1,2-b]thiophene is not detailed in the reviewed literature. Studies on isomers, such as amino and amido substituted naphtho[2,1-b]thiophene (B14763065) derivatives, have also shown moderate to pronounced activity against various cancer cell lines, including HeLa and HepG2. nih.gov

A key strategy in anticancer drug development is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can trigger cell cycle arrest and apoptosis (programmed cell death). nih.gov The benzo[b]thiophene scaffold, a structural subunit of naphthothiophene, has been the basis for a novel class of tubulin polymerization inhibitors. nih.gov

For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives were found to be potent inhibitors. nih.gov Similarly, research on the isomeric naphtho[2,3-b]thiophene (B1219671) scaffold has yielded potent antimicrotubule agents. acs.org Specifically, 9-benzylidene-naphtho[2,3-b]thiophen-4-ones were synthesized and evaluated, with several compounds strongly inhibiting tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle. acs.org These compounds were found to interact with the colchicine (B1669291) binding site on tubulin. acs.org While these studies establish a clear link between the broader naphthothiophene structure and tubulin inhibition, direct experimental data on the tubulin-inhibiting properties of Naphtho[1,2-b]thiophene, 2,3-dimethyl- is not presently available.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are prevalent in telomeres and the promoter regions of several proto-oncogenes, making them attractive targets for anticancer therapy. nih.gov Stabilization of G4 structures by small molecules can block telomere elongation and down-regulate oncogene expression, thereby preventing uncontrolled cell growth. nih.gov

A molecule designed to act as a G4 stabilizer typically features a planar, aromatic scaffold capable of stacking on the terminal G-quartets of the G4 structure. nih.gov With this in mind, novel symmetric bifunctionalized naphtho[1,2-b:8,7-b']dithiophene (NDT) ligands were designed and synthesized as potential G-quadruplex stabilizers. mdpi.comnih.gov These compounds possess an extended aromatic planar area and protonable side chains, features considered ideal for G4 binding. mdpi.com While these NDT derivatives exhibited noteworthy cytotoxic effects on the HeLa cancer cell line, spectroscopic experiments revealed only weak interactions with the G-quadruplex of the c-MYC promoter. mdpi.comnih.gov This suggests that their antiproliferative activity may not be primarily mediated through G4 stabilization, or that the scaffold requires further optimization to achieve strong and selective G4 binding. nih.gov

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a chemical scaffold. For the broader class of thiophene-containing compounds, SAR studies have provided insights into the chemical features that govern their anticancer effects.

In studies of naphtho[2,1-b]thiophene derivatives, the substitution pattern was found to be critical for antiproliferative activity. nih.gov Compounds substituted with cyano groups showed a pronounced and selective activity in the nanomolar range against HeLa and HepG2 cancer cells. nih.gov For 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives investigated as tubulin polymerization inhibitors, replacing a hydrogen with a methyl group at the C-3 position of the benzo[b]thiophene skeleton resulted in increased activity. nih.gov Furthermore, the position of a methoxy (B1213986) group on the benzene (B151609) ring was also determined to be a key factor for bioactivity. nih.gov

While a comprehensive SAR study for Naphtho[1,2-b]thiophene derivatives is not available in the cited literature, these findings from related isomers and substructures suggest that substitutions on both the thiophene (B33073) and naphthalene (B1677914) portions of the molecule are likely to significantly modulate biological activity.

In silico (computational) methods are valuable tools for predicting the biological targets of novel compounds. Molecular docking simulations can help identify potential protein-ligand interactions and guide further experimental work.

For a series of naphtho[2,1-b]thiophene derivatives, an in silico analysis was performed to identify potential biological targets. Among approximately 112 identified targets, the androgen receptor (AR) was found to be a protein that could largely interact with these compounds. researchgate.net Tyrosine kinases were also identified as a significant target group, indicating a wide potential anticancer profile for the naphthothiophene scaffold. researchgate.net While these computational predictions specifically concern the naphtho[2,1-b]thiophene isomer, they suggest that the androgen receptor and various kinases could be relevant targets for investigation for other naphthothiophene derivatives, including those based on the Naphtho[1,2-b]thiophene core.

Exploration as Pharmaceutical Scaffolds and Lead Compound Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and forming the core of many compounds under investigation for diverse biological activities. nih.govmdpi.com Its properties make it a valuable building block in drug design. nih.govresearchgate.net The benzo[b]thiophene and tetrahydrobenzo[b]thiophene cores have likewise been extensively explored as platforms for developing novel anticancer agents. researchgate.netekb.eg

The Naphtho[1,2-b]thiophene skeleton extends this structural motif, offering a more rigid and extensive aromatic system for molecular recognition. The demonstrated antiproliferative activities of its derivatives, such as the naphtho[1,2-b:8,7-b']dithiophenes, underscore the potential of this scaffold in anticancer drug discovery. mdpi.com The researchers who developed these compounds concluded that their work represents a significant starting point for a lead optimization process to develop more effective G-quadruplex stabilizers or other anticancer agents. nih.gov This highlights the value of the Naphtho[1,2-b]thiophene core as a foundational structure for the development of new therapeutic lead compounds. nih.gov

Applications in Bioconjugation Chemistry: Amino-Protecting Groups based on Naphthothiophene Sulfones

Beyond direct therapeutic applications, the Naphtho[1,2-b]thiophene scaffold has found utility in the field of bioconjugation chemistry. Specifically, its sulfone derivative has been developed into a novel amino-protecting group for peptide synthesis. acs.orgnih.gov

The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) group is a base-labile protecting group used to temporarily block the amino group of amino acids during peptide synthesis. acs.orgacs.org It was developed as an alternative to other protecting groups, such as Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl), particularly in cases where the protected amino acid derivatives are difficult to handle (e.g., oily products). nih.gov The α-Nsmoc group consistently yields easily handled, solid amino acid derivatives. acs.org

A key advantage of the α-Nsmoc group is the mild conditions required for its removal (deblocking). acs.org The reactivity toward deblocking by piperidine (B6355638) follows the order α-Nsmoc > Bsmoc. nih.gov This allows for greater flexibility in synthetic strategies, especially when dealing with base-sensitive peptide sequences. researchgate.net The deblocking mechanism proceeds via a Michael addition to the α,β-unsaturated sulfone system. acs.org The development of the α-Nsmoc protecting group demonstrates the chemical versatility of the Naphtho[1,2-b]thiophene core, extending its relevance from therapeutic research to the fundamental tools of chemical biology and pharmaceutical synthesis. acs.orgnih.gov

Environmental Fate and Biotransformation

Biodegradation Pathways by Microorganisms

Microbial degradation is a primary mechanism for the removal of S-PACs from the environment. Studies on related naphthothiophene compounds have demonstrated that certain microorganisms can metabolize these substances, although the presence and position of alkyl substituents can significantly influence the degradation rate and pathway.

Research on unsubstituted and monomethylated naphthothiophenes has identified several bacterial strains capable of their transformation. For instance, Pseudomonas strains have been shown to metabolize naphtho[2,1-b]thiophene (B14763065) and naphtho[2,3-b]thiophene (B1219671). nih.gov One strain, designated W1, was capable of utilizing naphtho[2,1-b]thiophene as a growth substrate. nih.gov However, the biodegradation of naphtho[2,3-b]thiophene by the same strains required the presence of a co-substrate, 1-methylnaphthalene, indicating that this isomer is more resistant to microbial breakdown. nih.gov

The biodegradation of these compounds is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring. For 1-methylnaphthalene-degrading Pseudomonas strains, the initial attack on naphthothiophenes likely occurs on one of the benzene (B151609) rings, leading to the formation of dihydrodiols, which are then further metabolized. nih.gov The presence of methyl groups, as in Naphtho[1,2-b]thiophene (B13749340), 2,3-dimethyl-, is expected to influence the position of the initial enzymatic attack and may hinder the rate of degradation. For example, in the case of 1-methylnaphtho[2,1-b]thiophene, the methyl substitution was found to impede the further metabolism of one of the key metabolites. nih.gov

Another relevant study on Rhodococcus sp. strain WU-K2R demonstrated its ability to desulfurize naphtho[2,1-b]thiophene and methylated benzothiophenes through a sulfur-specific degradation pathway. nih.gov This pathway selectively cleaves the carbon-sulfur bonds, which is a desirable trait for bioremediation as it can reduce the toxicity of the compound without significantly diminishing its energy content. nih.gov

Table 1: Microorganisms Involved in the Biodegradation of Naphthothiophene Analogs

Microorganism StrainSubstrate(s)Key Findings
Pseudomonas sp. strain W1Naphtho[2,1-b]thiophene, Naphtho[2,3-b]thiophene, 1-Methylnaphtho[2,1-b]thiopheneCapable of growth on naphtho[2,1-b]thiophene. nih.gov Cometabolized naphtho[2,3-b]thiophene in the presence of 1-methylnaphthalene. nih.gov Methyl substitution hindered further metabolism of a key intermediate. nih.gov
Pseudomonas sp. strains F and BT1Naphtho[2,1-b]thiophene, Naphtho[2,3-b]thiopheneCometabolized naphtho[2,1-b]thiophene and naphtho[2,3-b]thiophene in the presence of 1-methylnaphthalene. nih.gov
Rhodococcus sp. strain WU-K2RNaphtho[2,1-b]thiophene, Benzothiophene (B83047), Methylated BenzothiophenesDegraded naphtho[2,1-b]thiophene via a sulfur-specific pathway. nih.gov Capable of growing on methylated benzothiophenes. nih.gov

Identification of Biotransformation Products and Metabolites

The identification of metabolites is crucial for elucidating biodegradation pathways and assessing the potential for the formation of more persistent or toxic transformation products. In the biotransformation of naphtho[2,1-b]thiophene by Pseudomonas strain W1, two primary metabolites were identified: 4-hydroxybenzothiophene-5-carboxylic acid and 5-hydroxybenzothiophene-4-carboxylic acid. nih.gov

When this strain was exposed to 1-methylnaphtho[2,1-b]thiophene, the major metabolite recovered was 4-hydroxy-3-methylbenzothiophene-5-carboxylic acid, which is the 3-methyl analog of one of the metabolites from the unsubstituted parent compound. nih.gov The accumulation of this metabolite suggests that the methyl group at the 3-position of the benzothiophene ring system hindered subsequent enzymatic reactions, even with the presence of the co-substrate 1-methylnaphthalene. nih.gov

For the more recalcitrant naphtho[2,3-b]thiophene, cometabolism yielded two tentatively identified products: 5-hydroxybenzothiophene-6-carboxylic acid and 6-hydroxybenzothiophene-5-carboxylic acid. nih.gov

In the case of the desulfurizing bacterium Rhodococcus sp. strain WU-K2R, the metabolites identified from the degradation of naphtho[2,1-b]thiophene included naphtho[2,1-b]thiophene sulfone, 2'-hydroxynaphthylethene, and naphtho[2,1-b]furan. nih.gov

Table 2: Identified Biotransformation Products of Naphthothiophene Analogs

Parent CompoundMicroorganismIdentified Metabolites
Naphtho[2,1-b]thiophenePseudomonas sp. strain W14-hydroxybenzothiophene-5-carboxylic acid, 5-hydroxybenzothiophene-4-carboxylic acid nih.gov
1-Methylnaphtho[2,1-b]thiophenePseudomonas sp. strain W14-hydroxy-3-methylbenzothiophene-5-carboxylic acid nih.gov
Naphtho[2,3-b]thiophenePseudomonas sp. strains W1, F, and BT15-hydroxybenzothiophene-6-carboxylic acid (tentative), 6-hydroxybenzothiophene-5-carboxylic acid (tentative) nih.gov
Naphtho[2,1-b]thiopheneRhodococcus sp. strain WU-K2RNaphtho[2,1-b]thiophene sulfone, 2'-hydroxynaphthylethene, Naphtho[2,1-b]furan nih.gov

Based on these findings, it can be postulated that the biodegradation of Naphtho[1,2-b]thiophene, 2,3-dimethyl- would likely proceed through initial oxidation of the aromatic rings, leading to the formation of hydroxylated and carboxylated benzothiophene derivatives. The presence of two methyl groups on the thiophene (B33073) ring may sterically hinder enzymatic attack and could lead to the accumulation of partially degraded, methylated metabolites.

Environmental Persistence Considerations for Sulfur-Containing Polycyclic Aromatic Compounds (S-PACs)

S-PACs, including compounds like Naphtho[1,2-b]thiophene, 2,3-dimethyl-, are generally considered to be more persistent in the environment than their homocyclic polycyclic aromatic hydrocarbon (PAH) counterparts. The presence of the sulfur heteroatom in the aromatic ring structure can alter the physicochemical properties of the molecule, influencing its environmental fate.

The persistence of S-PACs is attributed to several factors. Their lower aqueous solubility and higher hydrophobicity compared to some PAHs can lead to stronger sorption to soil and sediment organic matter, reducing their bioavailability for microbial degradation. The electronic properties conferred by the sulfur atom can also affect the susceptibility of the aromatic rings to enzymatic attack.

While more research is needed for a comprehensive understanding, it has been suggested that thia-PAHs (another term for S-PACs) have the potential to bioaccumulate, which could pose a greater environmental risk. The metabolic fates of S-PACs can differ significantly from PAHs due to the presence of the sulfur atom, which can also influence their mutagenic and carcinogenic activities.

The recalcitrance of certain S-PAC isomers, such as the observed higher resistance of naphtho[2,3-b]thiophene to biodegradation compared to naphtho[2,1-b]thiophene, highlights that the structural arrangement of the aromatic rings and the position of the sulfur atom are critical determinants of their environmental persistence. nih.gov The addition of alkyl groups, as in Naphtho[1,2-b]thiophene, 2,3-dimethyl-, is generally expected to further increase the persistence of the compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of complex heterocyclic compounds is continually evolving, with a strong emphasis on sustainability and efficiency. Future efforts for producing Naphtho[1,2-b]thiophene (B13749340), 2,3-dimethyl- and its derivatives will likely move away from harsh, multi-step classical methods.

Emerging Green Synthesis Approaches:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, offering high atom economy and reducing waste. MCRs are being developed for various thiophene (B33073) derivatives and could be adapted for the targeted synthesis of complex naphthothiophenes.

Catalyst-Free and Metal-Free Approaches: To minimize metal toxicity and advance green chemistry, methods using elemental sulfur or potassium sulfide (B99878) as the sulfur source are being explored.

Alternative Energy Sources: The use of microwave irradiation and visible-light-mediated protocols can significantly shorten reaction times, reduce energy consumption, and often proceed under milder, solvent-free conditions. Flash vacuum pyrolysis is another technique being explored for synthesizing sulfur heterocycles.

Benign Solvents: A major focus of green chemistry is the replacement of toxic organic solvents with environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents.

Interactive Table: Potential Green Synthetic Methods
MethodPrinciplePotential Advantage for Naphtho[1,2-b]thiophene Synthesis
Multicomponent Reactions Combines 3+ reactants in one pot to build complex molecules efficiently.Reduces intermediate separation steps, solvent waste, and energy use.
Visible-Light Photochemistry Uses light as a "reagent" to drive reactions, often without harsh catalysts.High selectivity, mild reaction conditions, and sustainable energy source.
Mechanochemistry (Grinding) Uses mechanical force instead of solvents to initiate reactions.Eliminates bulk solvent use, reduces waste, and can be energy efficient.
Ionic Liquid Catalysis Uses ionic liquids as both the solvent and catalyst, which can often be recycled.Enhanced reaction rates and potential for catalyst/solvent reuse.

Advancements in Computational Modeling for Structure-Property Prediction

Computational chemistry is an indispensable tool for accelerating materials discovery and drug design. For Naphtho[1,2-b]thiophene, 2,3-dimethyl-, in silico methods will be crucial for predicting its behavior and guiding synthetic efforts toward derivatives with tailored functionalities.

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure of thiophene-based molecules. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding optoelectronic properties. Computational models can accurately predict bond lengths, angles, and molecular orbitals, offering insights into the stability and reactivity of new derivatives.

Structure-Property Relationships: By systematically modifying the structure of Naphtho[1,2-b]thiophene, 2,3-dimethyl- in computational models (e.g., by adding different functional groups), researchers can establish clear structure-property relationships. This allows for the pre-screening of candidate molecules for specific applications, such as organic semiconductors or therapeutic agents, thereby saving significant time and resources in the lab.

Molecular Docking and Dynamics: In the context of drug discovery, computational docking and molecular dynamics simulations can predict how derivatives might bind to biological targets like enzymes or DNA. This is a cornerstone of rational drug design.

Expansion of Applications in Advanced Functional Materials and Optoelectronics

Thiophene-based fused-ring systems are foundational components in the field of organic electronics due to their rigidity, planarity, and semiconductor properties. Naphtho[1,2-b]thiophene, 2,3-dimethyl- could serve as a key building block for next-generation materials.

Organic Field-Effect Transistors (OFETs): The fused aromatic core of naphthothiophene contributes to effective intermolecular orbital overlap, which is essential for high charge carrier mobility in OFETs. The methyl groups on the thiophene ring can influence molecular packing and solubility, properties that are critical for device performance and solution processability.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used as emitters in OLEDs. By functionalizing the Naphtho[1,2-b]thiophene core, it may be possible to tune the emission color and quantum efficiency, leading to new materials for displays and lighting.

Organic Solar Cells (OSCs): Donor-acceptor type polymers incorporating thiophene units are central to the performance of OSCs. The electron-rich nature of the naphthothiophene scaffold makes it a promising donor unit for creating materials with tailored band gaps for efficient light harvesting.

Interactive Table: Potential Applications in Materials Science
Application AreaKey Property of Naphthothiophene CoreRole of 2,3-dimethyl Substitution
Organic Transistors (OFETs) Rigid, planar π-conjugated system for charge transport.Influences molecular packing, solubility, and stability.
Organic LEDs (OLEDs) Tunable electronic structure for light emission.Modifies HOMO/LUMO levels, affecting emission color and efficiency.
Organic Solar Cells (OSCs) Strong electron-donating character for charge separation.Fine-tunes the energy levels to match acceptor materials.
Sensors Responsive electronic properties to external stimuli.Can alter surface interactions and sensitivity to specific analytes.

Further Exploration of Biological Interactions and Therapeutic Potential through Rational Design

Thiophene is a well-established "privileged pharmacophore" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows it to interact favorably with a wide range of biological targets.

Anticancer Agents: Fused-ring heterocyclic systems, including naphthothiophene analogues, are being investigated as anticancer agents. Research has shown that such compounds can be designed to intercalate with DNA or inhibit key enzymes in cancer signaling pathways. The Naphtho[1,2-b]thiophene, 2,3-dimethyl- scaffold could be decorated with functional groups to target specific proteins, such as kinases or apoptosis modulators.

Antimicrobial and Anti-inflammatory Drugs: The thiophene nucleus is present in many compounds with antimicrobial and anti-inflammatory activity. Rational design could be used to develop derivatives of Naphtho[1,2-b]thiophene, 2,3-dimethyl- that selectively inhibit microbial growth or inflammatory pathways.

In Silico-Guided Drug Design: Future research will heavily rely on computational tools to guide the synthesis of new therapeutic agents. By modeling the interactions between potential drug candidates and their biological targets, researchers can prioritize the synthesis of compounds with the highest predicted efficacy and selectivity, accelerating the drug discovery process.

Investigations into Environmental Remediation and Biodesulfurization Strategies

Polycyclic aromatic sulfur heterocycles are common, recalcitrant pollutants found in fossil fuels. Their removal is a significant environmental challenge. Naphtho[1,2-b]thiophene, 2,3-dimethyl- serves as a model for the alkylated PASHs that are particularly resistant to conventional hydrodesulfurization (HDS).

Biodesulfurization (BDS): Microbial desulfurization is a promising green technology to complement HDS. Certain bacteria, notably from the genus Rhodococcus, utilize a specific metabolic pathway (the "4S" pathway) to selectively cleave the carbon-sulfur bond in thiophenic compounds without degrading the valuable hydrocarbon backbone.

Studying Alkylated Derivatives: While much research has focused on dibenzothiophene, bacteria capable of degrading alkylated derivatives are of high interest for industrial applications. Strains like Rhodococcus erythropolis and Mycobacterium phlei have shown the ability to desulfurize various alkylated and asymmetric thiophenes. Future studies could use Naphtho[1,2-b]thiophene, 2,3-dimethyl- to isolate and engineer more robust microbial strains specifically targeting the types of sulfur compounds that persist after HDS.

Adsorption Technologies: Beyond bioremediation, novel porous polymeric adsorbents are being developed to capture PASHs from fuels. Understanding the adsorption dynamics of compounds like Naphtho[1,2-b]thiophene, 2,3-dimethyl- is essential for designing more effective materials for deep desulfurization.

Q & A

Q. What are the primary synthetic methods for 2,3-dimethylnaphtho[1,2-b]thiophene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves photocyclization of styrylthiophene precursors or sulfoxide dehydration . For example:

  • Photocyclization : Irradiating (E,E)-styrylthiophenes (e.g., (E,E)-7 or (E,E)-8) under UV light induces [6π] electrocyclization, forming naphtho[1,2-b]thiophene derivatives. Reaction optimization includes solvent selection (e.g., toluene or benzene) and light wavelength tuning to match the compound’s absorption maxima .
  • Sulfoxide Pyrolysis : Dehydration of 1,3-dihydronaphtho[1,2-c]thiophene 2-oxide over neutral alumina at 160–180°C yields the parent heterocycle. Yield optimization (up to 47%) requires controlled pyrolysis temperatures and inert atmospheres to prevent side reactions .

Q. How is NMR spectroscopy utilized to confirm the regiochemistry of naphtho[1,2-b]thiophene derivatives?

Methodological Answer: Proton NMR distinguishes between naphtho[1,2-b]thiophene and isomeric structures (e.g., naphtho[1,2-c]thiophene) via coupling constants (J-values):

  • For naphtho[1,2-b]thiophene, adjacent aromatic protons exhibit J ≈ 5.4 Hz (e.g., 6.80 ppm doublet), while naphtho[1,2-c] derivatives show smaller J ≈ 2.7–2.8 Hz due to differing ring fusion angles. Computational validation (DFT) of J-values supports structural assignments .

Advanced Research Questions

Q. How do computational methods (DFT/TDDFT) elucidate the photocyclization mechanism of styrylthiophenes to form naphtho[1,2-b]thiophene derivatives?

Methodological Answer:

  • Step 1 : Perform TDDFT calculations to simulate UV-vis spectra of styrylthiophene precursors. Match computed λmax (e.g., 344–350 nm) with experimental data to identify reactive excited states .
  • Step 2 : Optimize geometry of excited-state intermediates (e.g., Z-conformers) using DFT. Analyze frontier molecular orbitals (FMOs) to predict regioselectivity (e.g., C(4) phenanthrene/C(2) thiophene bonding) .
  • Step 3 : Validate with experimental outcomes (e.g., NMR/X-ray data) to confirm photocyclization pathways. Discrepancies between theory and experiment may require recalibration of solvent effects or basis sets .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis of thiophene-based helicenes?

Methodological Answer:

  • Contradiction Example : Discrepancies in coupling constants (J) between NMR experiments and DFT-predicted values.
  • Resolution :
    • Re-optimize DFT models with scaled spin-orbit coupling parameters to better approximate experimental J-values .
    • Use X-ray crystallography as a definitive structural validation tool. For example, crystallographic data confirmed the endo-configuration of dithia[7]helicene derivatives, resolving ambiguities from NMR alone .

Q. How do alkyl/alkoxy side chains influence the optoelectronic properties of naphtho[1,2-b]thiophene-based polymers in organic electronics?

Methodological Answer:

  • Design Strategy : Introduce alkyl chains (e.g., didecyl groups) to enhance solubility and thin-film crystallinity, improving charge mobility (e.g., P-type mobility ≈ 2 cm²/V·s in OFETs) .
  • Optoelectronic Tuning : Alkoxy substituents (e.g., methoxy) alter HOMO-LUMO gaps via electron-donating effects. Characterize via cyclic voltammetry and UV-vis-NIR spectroscopy to correlate structure with bandgap .

Q. What advanced analytical techniques detect trace naphtho[1,2-b]thiophene derivatives in environmental samples?

Methodological Answer:

  • Low-Temperature Phosphorescence (LTP) : Enables parts-per-billion (ppb) detection in marine sediments by isolating target signals from co-eluting fluorescent compounds .
  • RPLC-fluorescence : Pair reverse-phase liquid chromatography with fluorescence detection for selective quantification of benzo[b]naphtho[1,2-b]thiophene isomers in petroleum spills .

Data Contradiction Analysis

Q. Why do mutagenicity studies report conflicting results for naphtho[1,2-b]thiophene derivatives?

Key Findings :

  • Mutagenic Activity : Naphtho[1,2-b]thiophene showed mutagenicity in Salmonella TA100 (Ames test), while naphtho[2,1-b]thiophene did not, highlighting regioisomer-dependent toxicity .
  • Resolution : Use quantitative structure-activity relationship (QSAR) models to predict mutagenicity based on sulfur atom positioning and π-electron delocalization. Validate with in vitro assays .

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